molecular formula C13H17NO2 B11883126 N-(4-Pentanoyl-phenyl)-acetamide CAS No. 33228-40-9

N-(4-Pentanoyl-phenyl)-acetamide

Cat. No.: B11883126
CAS No.: 33228-40-9
M. Wt: 219.28 g/mol
InChI Key: DVFXUAIJOKNEMR-UHFFFAOYSA-N
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Description

N-(4-Pentanoyl-phenyl)-acetamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a pentanoyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pentanoyl-phenyl)-acetamide typically involves the acylation of 4-aminophenylacetic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important aspects of the industrial production process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pentanoyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Scientific Research Applications

N-(4-Pentanoyl-phenyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Pentanoyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Pentanoylphenyl)benzenesulfonamide: This compound has a similar structure but contains a benzenesulfonamide group instead of an acetamide group.

    4-[(E)-(4-Pentanoylphenyl)diazenyl]phenyl undecanoate: This compound contains a diazenyl group and an undecanoate ester group, making it structurally different but functionally similar.

Uniqueness

N-(4-Pentanoyl-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group allows for specific interactions with biological targets, while the pentanoyl group provides lipophilicity, enhancing its ability to penetrate cell membranes.

Properties

CAS No.

33228-40-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-pentanoylphenyl)acetamide

InChI

InChI=1S/C13H17NO2/c1-3-4-5-13(16)11-6-8-12(9-7-11)14-10(2)15/h6-9H,3-5H2,1-2H3,(H,14,15)

InChI Key

DVFXUAIJOKNEMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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